molecular formula C18H15ClN2OS B3035125 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether CAS No. 303147-18-4

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether

Cat. No.: B3035125
CAS No.: 303147-18-4
M. Wt: 342.8 g/mol
InChI Key: OWIFPPZGKCBGEF-UHFFFAOYSA-N
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Description

  • Structure : The chemical structure can be visualized as a 2D Mol file .

Scientific Research Applications

Antitumor Activity

Compounds related to 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether have shown potent antitumor activities. For instance, derivatives of 6-phenyl-thieno[3,2-d]pyrimidine exhibited significant anticancer effects against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antibacterial Activity

Certain amino-heterocyclic compounds coupled with oxime-ether groups, which share a structural similarity with the specified compound, have demonstrated potential antibacterial activities. These compounds were effective against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).

Antimicrobial Activity

Some pyrimidine derivatives, akin to the compound , have been synthesized and tested for their biological activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi (J.V.Guna & D.M.Purohit, 2012).

Fungicidal and Plant Growth Regulating Activity

A study on a compound structurally related to this compound revealed strong fungicidal activity and some plant growth regulating properties (Shi-Feng Jian, 2003).

Applications in Polyimides

Compounds with similar structures have been used in the synthesis of transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials find applications in areas requiring high-performance polymers (Tapaswi et al., 2015).

Molecular Docking Studies

Vibrational spectral analysis and molecular docking studies of related compounds indicate potential as chemotherapeutic agents. These studies suggest that such compounds could exhibit inhibitory activity against certain biological targets, potentially serving as anti-diabetic compounds (Alzoman et al., 2015).

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-22-17-11-15(12-23-16-9-7-14(19)8-10-16)20-18(21-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFPPZGKCBGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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